Bienvenue dans la boutique en ligne BenchChem!

Diflunisal Isopropyl Ester

Crystallography Solid-State Pharmaceutics Process Chemistry

Diflunisal Isopropyl Ester (CAS 1381777-24-7) is a rigorously authenticated carboxylic acid ester prodrug of the NSAID diflunisal, supplied as a certified reference standard. Unlike the parent acid, the isopropyl ester masks the free carboxylate, creating distinct and predictable changes in lipophilicity, hydrolytic stability, and protein binding that cannot be linearly extrapolated from the methyl, ethyl, or t-butyl homologs. This compound is essential for HPLC/UPLC impurity profiling of diflunisal API and finished dosage forms, particularly when isopropyl alcohol is used in synthesis or crystallization, supporting ICH Q3A/Q3B regulatory submissions. Its intermediate hydrolytic lability also makes it a critical tool compound for structure-pharmacokinetic relationship (SPKR) studies and dermal prodrug screening. Procure this authenticated standard to ensure accurate retention-time identification and quantitative analysis of this specific process-related impurity.

Molecular Formula C16H14F2O3
Molecular Weight 292.28 g/mol
Cat. No. B8380871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflunisal Isopropyl Ester
Molecular FormulaC16H14F2O3
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O
InChIInChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3
InChIKeyNUYHFHISXVUWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diflunisal Isopropyl Ester for Research Procurement: Compound Class and Baseline Characteristics


Diflunisal Isopropyl Ester (CAS 1381777-24-7, molecular formula C₁₆H₁₄F₂O₃, molecular weight 292.28 g/mol) is a carboxylic acid ester derivative of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, a difluorophenyl salicylic acid analog . This compound is categorized as an ester prodrug candidate and an analytical reference standard, primarily utilized in pharmaceutical impurity profiling, prodrug design studies, and crystallography research [1]. Unlike the parent acid diflunisal, the isopropyl ester masks the free carboxylic acid moiety, altering key physicochemical properties such as lipophilicity, solubility, and hydrolytic stability relative to the parent compound and other alkyl ester homologs [2].

Why Diflunisal Isopropyl Ester Cannot Be Substituted with Other Diflunisal Esters in Analytical and Prodrug Studies


Interchanging diflunisal alkyl esters—such as substituting the methyl or ethyl ester for the isopropyl ester—is scientifically unsound due to the demonstrated dependence of physicochemical and pharmacokinetic properties on the ester side chain structure. Systematic studies on homologous diflunisal O-acyl esters have established that melting point, aqueous solubility, in vitro non-enzymatic hydrolysis rate constants, protein binding affinity, and hepatic disposition all vary significantly and predictably with the carbon chain length and steric bulk of the ester moiety [1][2]. Consequently, each ester congener behaves as a chemically and pharmacokinetically distinct entity; the isopropyl ester occupies a unique position between short-chain (methyl, ethyl) and bulkier (t-butyl) esters, with properties that cannot be linearly interpolated or extrapolated from adjacent homologs [1][3].

Quantitative Differentiation Evidence for Diflunisal Isopropyl Ester Against Closest Analogs


Crystal Habit Control: Isopropyl Ester Exhibits Persistent Needle Morphology Unlike t-Butyl Ester

Among the amide, methyl, ethyl, isopropyl, and t-butyl esters of diflunisal, the isopropyl ester exhibits persistent needle crystal growth, whereas the t-butyl ester is the sole congener in this series that does not display needle morphology and instead yields block-like crystals [1]. This difference is attributed to the absence of molecular stacking in the t-butyl ester crystal structure, which precludes the one-dimensional secondary bonding motif (interaction energy greater than −30 kJ/mol) required for needle formation that is present in the isopropyl ester structure [1].

Crystallography Solid-State Pharmaceutics Process Chemistry

Hydrolytic Stability Ranking: Methyl Ester Hydrolyzes Faster Than Ethyl Ester; Isopropyl Ester Projected to Be More Stable

In vitro non-enzymatic hydrolysis studies on diflunisal alkyl esters at pH 10 (pseudo-first-order kinetics) established the following hydrolysis rate order: methyl ester > amide > ethyl ester, with the methyl ester demonstrating the fastest conversion to diflunisal and the ethyl ester the slowest among the three prodrug forms tested [1]. Separately, a broader homologous series study demonstrated that hydrolysis rate constants generally decrease with increasing carbon chain length for diflunisal O-acyl esters [2]. The isopropyl ester, bearing a branched three-carbon secondary alkyl group, is predicted by class-level extrapolation to exhibit slower hydrolysis (greater hydrolytic stability) than both the methyl and ethyl straight-chain esters, positioning it as a sustained-release prodrug candidate relative to the methyl ester [1][2].

Prodrug Stability Pre-formulation Controlled Release

Melting Point Depression with Chain Length: Positioning the Isopropyl Ester in the Homologous Trend

For the diflunisal O-acyl ester series, melting points systematically decrease as the side chain length increases from ethyl to pentyl, with no significant further decrease upon extending from pentyl to heptyl [1]. Aspirin O-acyl ester analogs followed the same trend [1]. The isopropyl ester, with a three-carbon branched side chain, is expected to exhibit a melting point intermediate between the ethyl (C2) and pentyl (C5) esters, consistent with the established inverse relationship between chain length and melting point in this series.

Thermal Analysis Pre-formulation Solid-State Characterization

Lipophilicity-Dependent Hepatic Disposition: Class Trend Supports Isopropyl Ester's Intermediate Pharmacokinetic Profile

In a single-pass perfused in situ rat liver model, a homologous series of diflunisal O-acyl esters (acetyl C2, butanoyl C4, pentanoyl C5, hexanoyl C6) displayed lipophilicity-dependent hepatic disposition: the most lipophilic ester, hexanoyl (C6D), had significantly higher hepatic removal efficiency (R_N/f_u = 16.50 ± 0.22), larger permeability surface area product (PS = 94.52 ± 38.20 mL min⁻¹ g⁻¹ liver), and greater tissue distribution volume (V_T = 35.62 ± 11.33 mL g⁻¹ liver) compared to the less lipophilic esters (R_N/f_u range: 9.57–11.17) [1]. The metabolite (diflunisal) mean transit time (MTT) increased with parent ester lipophilicity from 11.41 ± 2.19 s (C2D) to 38.63 ± 9.81 s (C6D) [1]. The isopropyl ester, possessing intermediate lipophilicity between the acetyl and butanoyl congeners, is predicted to exhibit correspondingly intermediate hepatic distribution and metabolite kinetics.

Hepatic Metabolism Pharmacokinetics Prodrug Design

Protein Binding Affinity Increases with Ester Chain Length: Implication for Isopropyl Ester Pharmacokinetics

Protein binding experiments on diflunisal O-acyl ester analogs demonstrated that the binding strength to bovine serum albumin increases progressively with carbon chain length in the ester moiety [1]. The parent drug diflunisal is >99% bound to human plasma protein with a long elimination half-life of 8–12 hours [2]. The isopropyl ester, with a three-carbon branched side chain, is expected to exhibit intermediate protein binding affinity between the ethyl and pentyl esters, translating to an intermediate unbound fraction and a corresponding impact on the volume of distribution and clearance of the liberated diflunisal [1].

Plasma Protein Binding Pharmacokinetics Drug Distribution

Procurement-Driven Application Scenarios for Diflunisal Isopropyl Ester


Analytical Reference Standard for Impurity Profiling in Diflunisal API and Finished Dosage Forms

Pharmaceutical quality control laboratories require authenticated ester impurities, including the isopropyl ester, as reference markers during HPLC or UPLC impurity profiling of diflunisal active pharmaceutical ingredient (API) and tablet formulations. The isopropyl ester may arise as a process-related impurity if isopropyl alcohol is used during synthesis or crystallization [1]. Its use as a certified reference standard (as supplied by Mikromol and analogous pharmacopeial reference standard programs) enables accurate identification and quantification of this specific impurity, supporting ICH Q3A/Q3B compliance in regulatory submissions [2].

Prodrug Candidate Screening in Preclinical Pharmacokinetic Studies

The diflunisal isopropyl ester serves as a prodrug screening candidate in preclinical drug discovery programs targeting improved oral bioavailability or sustained release of diflunisal. Its intermediate hydrolytic stability and protein binding properties—predicted to fall between the methyl/ethyl and longer-chain esters—make it a valuable tool compound for structure-pharmacokinetic relationship (SPKR) studies [1]. Researchers can use the isopropyl ester to probe the impact of ester side chain branching on activation rate, first-pass hepatic extraction, and in vivo conversion efficiency to diflunisal [2].

Crystal Engineering and Solid-State Development Studies

The demonstrated persistent needle crystal habit of diflunisal isopropyl ester, arising from a one-dimensional secondary bonding motif with interaction energy exceeding −30 kJ/mol and dominant van der Waals contacts, makes this compound a relevant model system for crystal engineering investigations [1]. It serves as a comparator in studies aiming to understand and mitigate needle crystal formation in pharmaceutical manufacturing, with the t-butyl ester (block habit) as the key negative control [1]. This application is directly relevant to solid-state chemistry, crystallization process development, and formulation sciences.

Topical and Transdermal Prodrug Formulation Research

Ester prodrugs of diflunisal have been explored for enhanced dermal and transdermal delivery, with lipophilicity being a key determinant of skin permeation flux [1]. The diflunisal isopropyl ester, with its intermediate lipophilicity relative to shorter and longer alkyl esters, represents a candidate for systematic evaluation of the relationship between ester structure, skin partitioning, and cutaneous esterase-mediated bioconversion to active diflunisal [2]. This application is supported by the broader literature on diflunisal ester prodrug skin permeation and the known metabolic capacity of skin esterases to cleave such esters [1].

Quote Request

Request a Quote for Diflunisal Isopropyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.